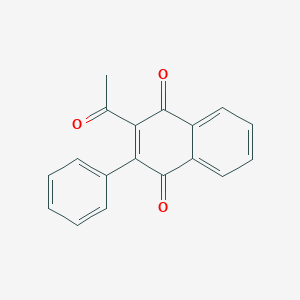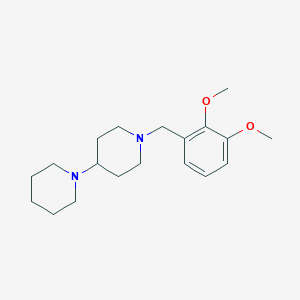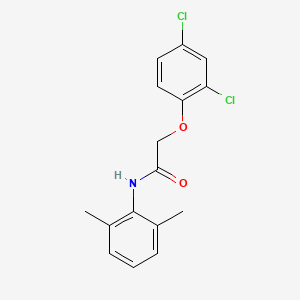
N-(3-chloro-4-methoxyphenyl)-N'-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-N'-(3,4-dichlorophenyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture and horticulture. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness in controlling weeds. Diuron is a non-selective herbicide, which means that it can kill both broadleaf and grassy weeds.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in the chloroplasts, which prevents the production of ATP and NADPH. This leads to a buildup of reactive oxygen species, which ultimately results in cell death. Diuron is effective against both annual and perennial weeds.
Biochemical and physiological effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of photosystem II, which is essential for photosynthesis. This leads to a decrease in chlorophyll content and a reduction in the production of carbohydrates. Diuron also affects the activity of enzymes involved in the synthesis of amino acids, which can lead to a decrease in protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide in laboratory experiments due to its effectiveness in controlling weeds. It is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. Diuron can be toxic to some plant species, and its effects on non-target organisms are not well understood. Additionally, the use of Diuron may lead to the development of herbicide-resistant weeds.
Orientations Futures
There are several areas of future research on Diuron. One area of focus is on its impact on non-target organisms, such as insects and birds. Another area of research is on the development of herbicide-resistant weeds and the potential for the evolution of new herbicide-resistant traits. Additionally, there is a need for research on the long-term effects of Diuron on soil health and microbial communities. Finally, there is a need for the development of new herbicides that are less toxic to the environment and non-target organisms.
Méthodes De Synthèse
Diuron is synthesized by reacting 3,4-dichloroaniline with 3-chloro-4-methoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then treated with phosgene to form Diuron. The synthesis of Diuron is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including cotton, soybeans, corn, and sugarcane. Diuron is also used in non-crop areas such as golf courses, parks, and roadsides. The scientific research on Diuron has focused on its efficacy in controlling weeds, its impact on the environment, and its potential health effects.
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-21-13-5-3-9(7-12(13)17)19-14(20)18-8-2-4-10(15)11(16)6-8/h2-7H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTNEOACRIUSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-3-(3,4-dichlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~-dimethyl-N~3~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5690424.png)
![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)

![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)

![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)
![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)
![3-{5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}-N-isopropylpropanamide](/img/structure/B5690509.png)
![2-allyl-9-[6-(1-hydroxyethyl)-2-pyridinyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690515.png)
![7-methoxy-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5690518.png)
